![molecular formula C22H20N4O4 B2432616 3-异丁基-10-甲基-2-(4-硝基苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮 CAS No. 879455-20-6](/img/structure/B2432616.png)

3-异丁基-10-甲基-2-(4-硝基苯基)嘧啶并[4,5-b]喹啉-4,5(3H,10H)-二酮

货号 B2432616

CAS 编号:

879455-20-6

分子量: 404.426

InChI 键: UTNLVUGFDPPTPV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

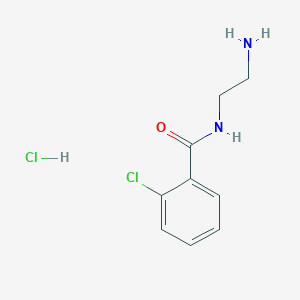

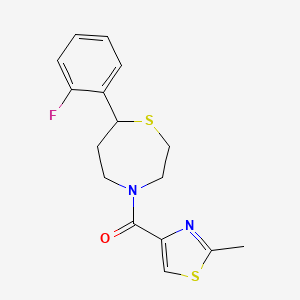

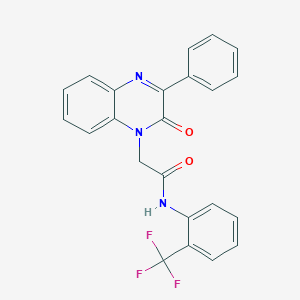

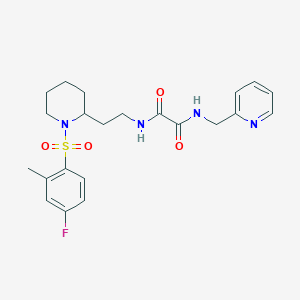

Pyrimido[4,5-b]quinolines are a class of organic compounds that are part of the larger quinoline family . They are characterized by a fused ring structure that includes a pyrimidine ring and a quinoline ring .

Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized through a multicomponent reaction involving 1,3 diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and an aromatic aldehyde . This process involves a mechanochemical synthesis using a ball mill . The transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b]quinolines is characterized by a fused ring structure that includes a pyrimidine ring and a quinoline ring . The specific structure of “3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” would include additional functional groups attached to this base structure.Chemical Reactions Analysis

The chemical reactions involving pyrimido[4,5-b]quinolines would depend on the specific functional groups present in the compound. The synthesis process mentioned above involves a multicomponent reaction .科学研究应用

- Pyrimido[4,5-b]quinolones exhibit antifungal activity . Researchers have explored their potential as antifungal agents due to their ability to inhibit fungal growth and prevent infections.

- These compounds have demonstrated antimalarial properties . Investigating their efficacy against Plasmodium parasites could lead to novel antimalarial drugs.

- Pyrimido[4,5-b]quinolones possess anticancer properties . They have shown promise in inhibiting cancer cell growth and proliferation.

- Specific derivatives with modifications at different positions may exhibit enhanced selectivity toward certain cancer types .

- Some pyrimido[4,5-b]quinolones exhibit antiviral activity . Researchers have explored their potential against viral infections, including RNA and DNA viruses.

- These compounds may have antihistaminic effects . Investigating their interaction with histamine receptors could provide insights for allergy and inflammation treatments.

- Pyrimido[4,5-b]quinolones have been studied for their antioxidant and anti-inflammatory properties . Understanding their mechanisms of action could lead to therapeutic applications.

- Researchers have reported additional activities, such as antimicrobial effects . Exploring their impact on bacterial growth and resistance is relevant.

Antifungal Properties

Antimalarial Activity

Anticancer Potential

Antiviral Applications

Antihistaminic Properties

Antioxidant and Anti-Inflammatory Activities

Other Biological Activities

未来方向

属性

IUPAC Name |

10-methyl-3-(2-methylpropyl)-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-13(2)12-25-20(14-8-10-15(11-9-14)26(29)30)23-21-18(22(25)28)19(27)16-6-4-5-7-17(16)24(21)3/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNLVUGFDPPTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2432541.png)

![[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate](/img/structure/B2432542.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2432545.png)

![5-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2432548.png)

![N-(3-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3,5-Dimethyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole](/img/structure/B2432551.png)

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2432556.png)